4-(Chlorosulfonyl)-3-fluorobenzoic acid
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Overview
Description
4-(Chlorosulfonyl)-3-fluorobenzoic acid: is an organic compound that features both a chlorosulfonyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)-3-fluorobenzoic acid typically involves the chlorosulfonation of 3-fluorobenzoic acid. This process can be carried out by reacting 3-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is typically performed at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and precise control of reaction parameters can help in achieving consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorosulfonyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonyl chlorides, and other derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst or metal hydrides can be used for reduction reactions.
Oxidizing Agents: Strong oxidizing agents like hydrogen peroxide can be used for oxidation reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Chlorides: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Chemistry: 4-(Chlorosulfonyl)-3-fluorobenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of sulfonamides and other derivatives .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of compounds with specific properties tailored for various applications .
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-3-fluorobenzoic acid involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
- 4-(Chlorosulfonyl)benzoic acid
- 4-(Chlorosulfonyl)-2-fluorobenzoic acid
- 4-(Chlorosulfonyl)-3-chlorobenzoic acid
Comparison: 4-(Chlorosulfonyl)-3-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzoic acid core. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the fluorine atom can influence the compound’s electronic properties and reactivity, making it more suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-chlorosulfonyl-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEPIUXQMZTCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244606-33-5 |
Source
|
Record name | 4-(chlorosulfonyl)-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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